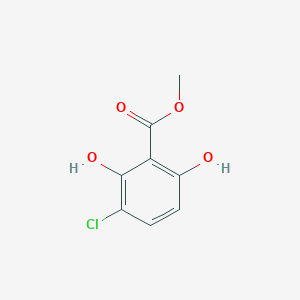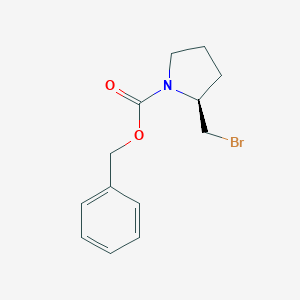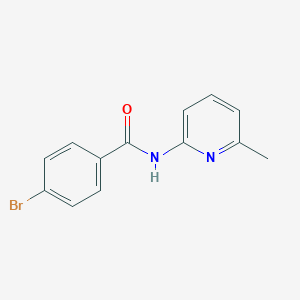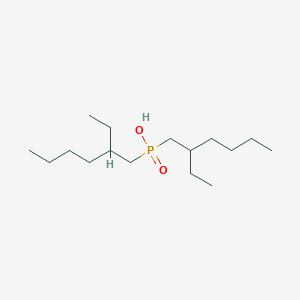
Bis(2-ethylhexyl)phosphinic acid
Overview
Description
Bis(2-ethylhexyl)phosphinic acid: is an organophosphorus compound with the chemical formula C16H35O2P. It is a colorless to pale yellow liquid that is primarily used as an extractant in the separation of rare earth elements and other metals. This compound is known for its high efficiency in solvent extraction processes, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl)phosphinic acid typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol. The process can be summarized as follows:
Reaction Setup: Phosphorus oxychloride and 2-ethylhexanol are added to a reaction kettle in a molar ratio of 1:1.5 to 2.5.
Reaction Conditions: The mixture is stirred at a temperature of 15-25°C for 1-3 hours, during which HCl gas is evolved and removed.
Further Reaction: The temperature is then raised to 40-70°C, and the reaction continues for an additional 1-4 hours.
Neutralization: An NaOH solution is added to neutralize the mixture, followed by washing, filtration, and distillation to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and high yield of the product.
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine oxides.
Substitution: It can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are commonly employed.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphinic acids and phosphonates.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl)phosphinic acid is widely used in the extraction and separation of rare earth elements and other metals. Its high selectivity and efficiency make it a preferred choice in hydrometallurgical processes .
Biology and Medicine: In biological research, this compound is used as a chelating agent to study metal ion interactions and their effects on biological systems. It also finds applications in the synthesis of biologically active phosphinic acid derivatives .
Industry: Industrially, this compound is used as a plasticizer, lubricant additive, and corrosion inhibitor. It is also employed in the production of surfactants and antiwear additives .
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl)phosphinic acid involves its ability to form stable complexes with metal ions. The phosphinic acid group coordinates with metal ions, facilitating their extraction from aqueous solutions into organic solvents. This coordination is crucial for its effectiveness in solvent extraction processes .
Comparison with Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound used in metal extraction.
Bis(2-ethylhexyl)phosphate: Used as a plasticizer and in metal extraction, but with different chemical properties and applications.
Uniqueness: Bis(2-ethylhexyl)phosphinic acid is unique due to its high selectivity and efficiency in extracting specific metal ions, particularly rare earth elements. Its ability to form stable complexes with a wide range of metals sets it apart from other similar compounds .
Properties
IUPAC Name |
bis(2-ethylhexyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O2P/c1-5-9-11-15(7-3)13-19(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIUWSQALWALJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CP(=O)(CC(CC)CCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



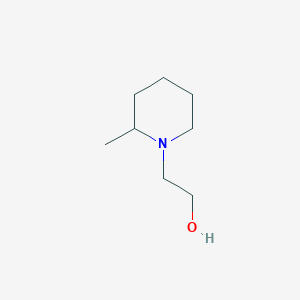

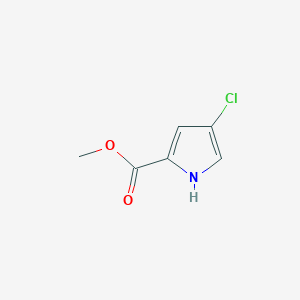
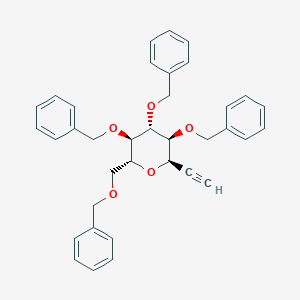




![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)

